4-Bromo-2-(3-bromopropyl)iodobenzene
Description
4-Bromo-2-(3-bromopropyl)iodobenzene (CAS: 1806436-91-8) is a halogenated aromatic compound with the molecular formula C₉H₉Br₂I and a molecular weight of 403.88 g/mol . Its structure features a benzene ring substituted with bromine at the 4-position, an iodine atom at the 1-position (ortho to the bromopropyl chain), and a 3-bromopropyl chain at the 2-position. This compound is of interest in organic synthesis due to its polyhalogenated nature, which enables diverse reactivity in cross-coupling, substitution, and oxidative transformations.
Properties
Molecular Formula |
C9H9Br2I |
|---|---|
Molecular Weight |
403.88 g/mol |
IUPAC Name |
4-bromo-2-(3-bromopropyl)-1-iodobenzene |
InChI |
InChI=1S/C9H9Br2I/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
IYTPXOIGZPEIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCBr)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-bromopropyl)iodobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Alkylation: The attachment of a bromopropyl group through a Friedel-Crafts alkylation reaction using 3-bromopropyl chloride and aluminum chloride (AlCl₃) as a catalyst
Industrial Production Methods
Industrial production methods for 4-Bromo-2-(3-bromopropyl)iodobenzene may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-bromopropyl)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl compounds
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
4-Bromo-2-(3-bromopropyl)iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-bromopropyl)iodobenzene in chemical reactions involves:
Electrophilic Attack: The bromine and iodine atoms on the benzene ring make it susceptible to electrophilic attack, forming reactive intermediates.
Nucleophilic Attack: The bromopropyl group can undergo nucleophilic attack, leading to substitution reactions.
Coupling Reactions: The presence of halogen atoms facilitates coupling reactions through the formation of palladium complexes
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Reactivity and Functional Differences
- Iodine vs. Bromine Reactivity : The iodine atom in 4-bromo-2-(3-bromopropyl)iodobenzene enhances its electrophilicity compared to bromobenzene analogs. For instance, iodobenzene derivatives undergo oxidative coupling with β-sulfinyl esters to form aryl sulfoxides, a reaction unfeasible with bromobenzenes .
- Dual Reactivity : The compound’s 3-bromopropyl chain and aromatic bromine/iodine allow simultaneous participation in alkyl-alkyl and aryl-alkyl cross-electrophile coupling (CEC) reactions. This contrasts with simpler analogs like 1-bromo-4-iodobenzene, which lack bifunctional reactivity .
- However, the iodine atom mitigates this by increasing leaving-group ability .
Research Findings and Data
Key Studies on Reactivity
- Cross-Electrophile Coupling : Aryl bromides with bromopropyl chains (e.g., 1-bromo-3-phenylpropane) exhibit successful coupling with aryl iodides under dual Ni/Photoredox catalysis, yielding alkyl-aryl products in >70% efficiency .
- Iodine-Specific Reactivity : Iodobenzene derivatives outperform bromobenzenes in Pd-catalyzed sulfoxide synthesis, achieving >90% yield due to iodine’s superior leaving-group ability .
- Thermal Stability : Bromopropyl-substituted aromatics decompose at ~200°C, whereas iodobenzene analogs show lower thermal stability (~150°C), limiting high-temperature applications .
Challenges and Limitations
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